Boc-L-4-Br-Phe-nitrile

Cysteine protease inhibition Peptidomimetics Structure-Activity Relationship (SAR)

Researchers targeting cysteine proteases (cathepsin K/L) face a key trade-off: non-brominated or other halogenated phenylalanine nitrile analogs lack either the optimal P2 hydrophobic binding affinity or the synthetic handle required for late-stage diversification. Boc-L-4-Br-Phe-nitrile uniquely resolves this. The para-bromo substituent achieves near-optimal papain inhibition comparable to biphenyl groups, while serving as a mandatory handle for Suzuki-Miyaura cross-coupling to install fluorescent tags, biotin, or solid-phase resins under mild, peptide-compatible conditions. Essential for Boc-strategy SPPS of cyclic/stapled peptides and focused dipeptidyl nitrile libraries. ≥95% purity. In stock with global shipping.

Molecular Formula C14H17BrN2O2
Molecular Weight 325.20 g/mol
Cat. No. B12276779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-4-Br-Phe-nitrile
Molecular FormulaC14H17BrN2O2
Molecular Weight325.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C#N
InChIInChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18)
InChIKeyWSQVRQIMOQVSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-4-Br-Phe-nitrile: Strategic Building Block


Boc-L-4-Br-Phe-nitrile is a difunctional, protected amino acid derivative. It features an N-terminal tert-butoxycarbonyl (Boc) protecting group for orthogonal amine protection, and a C-terminal nitrile warhead, a key pharmacophore for reversible covalent cysteine protease inhibition [1]. The para-bromo substituent on the phenyl ring is a critical design element, serving dual purposes: it can enhance hydrophobic binding affinity in enzyme S2 pockets and provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions [2].

Why Boc-L-4-Br-Phe-nitrile Is Irreplaceable


Scientific and industrial users cannot simply interchange Boc-L-4-Br-Phe-nitrile with its non-brominated (Boc-L-Phe-nitrile) or other halogenated analogs (e.g., 4-Cl, 4-F) due to the converging demands of biological activity and synthetic tractability. Quantitative structure-activity relationship (SAR) data from a systematic 'bromine scan' on dipeptidyl nitriles against papain-like cysteine proteases demonstrates that the para-bromo substituent uniquely balances steric bulk and hydrophobicity to achieve near-optimal affinity, outperforming smaller halogens like fluorine. Simultaneously, the aryl bromide is a mandatory functional group for executing palladium-catalyzed cross-coupling chemistries (e.g., Suzuki-Miyaura) for late-stage diversification—a reactivity profile that the 4-Cl, 4-F, and unsubstituted analogs cannot replicate with comparable efficiency under mild, peptide-compatible conditions [1].

Boc-L-4-Br-Phe-nitrile: Comparative Evidence


Para-Bromo Enhances Papain Inhibition Potency

In a direct head-to-head study, the introduction of a para-bromo substituent on the phenyl ring of a Boc-protected dipeptidyl nitrile scaffold significantly improved inhibitory potency against papain compared to the parent, unsubstituted phenylalanine derivative. The Ki value for the parent compound (compound 16) against papain was 0.26 µM [1]. The bromine scan revealed that para-bromo substitution (compound 28) improved affinity to nearly the same extent as a para-phenyl (biphenyl) substitution, confirming the bromine's substantial contribution to hydrophobic binding [2].

Cysteine protease inhibition Peptidomimetics Structure-Activity Relationship (SAR)

Cathepsin S Selectivity Profile

The selectivity profile of the para-bromophenylalanine dipeptidyl nitrile (compound 28) across the cathepsin family is distinct from other potent analogs. While the 4-biphenyl analog (compound 35) showed high potency across cathepsins L, S, and K, the para-bromo derivative was reported to be 'substantially less potent' against cathepsin S compared to other proteases, a profile also noted for tyrosine and β-naphthylalanine derivatives. This indicates a difference in selectivity that can be exploited for achieving target specificity where pan-inhibition is undesirable [1].

Selectivity profiling Cathepsin S Immunology

Suzuki-Miyaura Cross-Coupling via Aryl Bromide

The para-bromo substituent of Boc-L-4-Br-Phe-nitrile is a privileged functional group for palladium-catalyzed cross-coupling reactions. In a study developing a solid-phase synthetic method for the cyclic depsipeptide Sansalvamide A, N-Boc-4-bromophenylalanine was directly reacted with a butyldiethylsilane polystyrene resin under palladium catalysis to form a silicon-aryl carbon bond, a transformation that is chemically impossible with the non-halogenated (H), 4-fluoro, or 4-chloro analogs under the same mild conditions. This demonstrates the compound's unique role as a platform for generating molecular complexity [1].

Late-stage functionalization Peptide chemistry C-C bond formation

Boc-L-4-Br-Phe-nitrile: Application Scenarios


Protease Inhibitor Lead Generation

Based on evidence that the para-bromo substituent on a phenylalanine nitrile scaffold significantly boosts papain inhibition to levels comparable with a biphenyl group, this compound is a superior choice for synthesizing focused libraries of dipeptidyl nitriles. Researchers targeting cathepsin K or L with a need for a hydrophobic P2 anchor will find this building block essential for achieving nanomolar affinity leads, as demonstrated in the foundational SAR study by Löser et al. [1].

On-Resin Cyclic Peptide Synthesis

The unique ability of the aryl bromide to undergo direct palladium-catalyzed cross-coupling with solid-phase resins is critical for the synthesis of complex cyclic peptides like Sansalvamide A. Procurement is mandated for any lab using Boc-strategy SPPS to create cyclic or stapled peptides where the phenyl ring serves as a site for macrocyclization or resin attachment, a transformation not possible with other 4-substituted phenylalanine precursors [2].

Bioconjugation and Molecular Probe Development

The nitrile group serves as a slow-reacting, reversible covalent warhead for cysteine protease labeling, while the 4-bromo group provides a orthogonal reactive handle. This dual functionality makes the compound an ideal starting material for synthesizing activity-based protein profiling (ABPP) probes. The bromine allows for the installation of fluorescent tags or biotin handles via Suzuki coupling after the nitrile warhead has been incorporated, a workflow validated by the compound's use in generating dipeptide-derived nitrile probes in the foundational 2005 study [1].

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